molecular formula C15H12ClN3O3 B12623794 6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione CAS No. 918961-32-7

6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione

Cat. No.: B12623794
CAS No.: 918961-32-7
M. Wt: 317.72 g/mol
InChI Key: OXWUJMVMAWSPIX-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group, an ethoxyanilino group, and a dione structure within the indazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Chloro Group: Chlorination of the indazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Ethoxyanilino Group: The ethoxyanilino group can be introduced through nucleophilic substitution reactions, where 4-ethoxyaniline reacts with the chlorinated indazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of indazole-4,7-dione derivatives.

    Reduction: Formation of indazole-4,7-diol derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: A precursor used in the synthesis of 6-Chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione.

    Indazole Derivatives: Compounds with similar indazole core structures but different substituents, such as 6-chloroindazole or 5-aminoindazole.

Uniqueness

This compound is unique due to the specific combination of the chloro group, ethoxyanilino group, and dione structure within the indazole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918961-32-7

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

6-chloro-5-(4-ethoxyanilino)-1H-indazole-4,7-dione

InChI

InChI=1S/C15H12ClN3O3/c1-2-22-9-5-3-8(4-6-9)18-13-11(16)15(21)12-10(14(13)20)7-17-19-12/h3-7,18H,2H2,1H3,(H,17,19)

InChI Key

OXWUJMVMAWSPIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

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